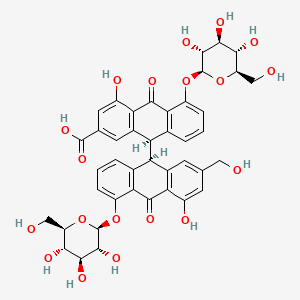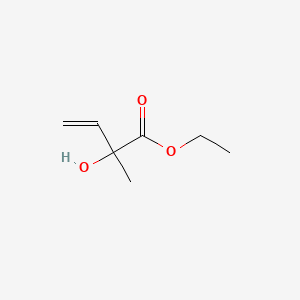
Sennosidé C
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sennosides C: est un composé naturel appartenant à la classe des anthraquinones glycosides . Les sennosides sont connus pour leurs propriétés laxatives et hémostatiques puissantes.
Applications De Recherche Scientifique
Chemistry::
- Sennosides serve as valuable tools for studying glycosylation reactions and carbohydrate chemistry.
- Researchers explore their reactivity and selectivity in glycosylation processes.
- Laxative Properties: Sennosides are widely used to treat constipation. They work by retaining water in the intestines, promoting bowel movement .
- Hemostatic Effects: Sennosides have demonstrated efficacy in controlling bleeding from the stomach and duodenum. They enhance platelet count and fibrinogen levels, shorten clotting times, and protect against gastric mucosal damage .
- Sennosides find applications in the pharmaceutical and herbal medicine industries.
- They are essential components of natural laxatives and herbal teas.
Mécanisme D'action
Target of Action
Sennoside C, like other sennosides, primarily targets the Potassium-transporting ATPase . This enzyme plays a crucial role in maintaining the electrochemical gradient across the cell membrane, which is essential for various physiological processes.
Mode of Action
Sennosides, including Sennoside C, are metabolized by gut bacteria into the active metabolite rheinanthrone . Rheinanthrone appears to increase the expression of cyclooxygenase 2 (COX2) in macrophage cells, leading to an increase in prostaglandin E2 (PGE2) . This interaction results in the stimulation of intestinal cells, producing contractions in the intestines, water influx to the intestines, and bowel movement .
Biochemical Pathways
Sennoside C affects the shikimate and terpenoid biosynthetic pathways . These pathways involve enzymes such as isochorismate synthase, o-succinylbenzoate synthase, and OSB:CoA ligase (shikimate pathway), as well as naphthoyl CoA synthase, Isopentenyl diphosphate (IPP) isomerase (terpenoid pathway) . The downstream effects include the production of rheinanthrone, which subsequently influences the COX2 expression and PGE2 production .
Pharmacokinetics
The pharmacokinetic properties of Sennoside C are similar to those of other sennosides. Sennosides are taken orally or via the rectum . They typically begin working in minutes when given by rectum and within twelve hours when given by mouth . .
Result of Action
The primary molecular and cellular effect of Sennoside C’s action is the stimulation of intestinal cells, leading to increased bowel movement . This results in its primary use as a laxative. Additionally, it has been suggested that sennosides may have an impact on the balance of gut microbiota .
Action Environment
Environmental factors, particularly the presence of specific gut bacteria, play a crucial role in the action of Sennoside C. These bacteria are responsible for metabolizing sennosides into their active form, rheinanthrone . Additionally, the presence of mycorrhizal fungi in the soil where the Senna plant grows can influence the accumulation of sennosides in the plant .
Safety and Hazards
Analyse Biochimique
Biochemical Properties
Sennoside C plays a significant role in biochemical reactions, particularly in the gastrointestinal tract. It interacts with various enzymes, proteins, and other biomolecules. One of the key interactions is with bacterial β-glucosidase in the gut, which hydrolyzes Sennoside C into its active form, rhein anthrone. This active form then stimulates the colon’s mucosa, leading to increased peristalsis and bowel movements . Additionally, Sennoside C has been shown to inhibit the activity of human immunodeficiency virus (HIV) reverse transcriptase, specifically the ribonuclease H (RNase H) activity .
Cellular Effects
Sennoside C exerts various effects on different cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. In the colon, Sennoside C induces the secretion of water and electrolytes into the lumen, which helps soften the stool and promote bowel movements. It also affects the expression of genes involved in inflammation and apoptosis, potentially leading to protective effects against certain gastrointestinal disorders . Moreover, Sennoside C has been reported to regulate blood glucose levels and attenuate traits of type 2 diabetes mellitus and obesity by modulating gut microbiota composition .
Molecular Mechanism
The molecular mechanism of Sennoside C involves several key interactions at the molecular level. Upon hydrolysis by bacterial β-glucosidase, the active metabolite rhein anthrone is formed. Rhein anthrone binds to and activates specific receptors in the colon, leading to increased peristalsis and bowel movements. Additionally, Sennoside C inhibits the activity of HIV reverse transcriptase by binding to the RNase H active site, thereby preventing the replication of the virus . Sennoside C also modulates the expression of genes involved in inflammation and apoptosis, contributing to its protective effects on the gastrointestinal tract .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Sennoside C have been observed to change over time. The stability and degradation of Sennoside C are influenced by various factors, including pH, temperature, and the presence of enzymes. In vitro studies have shown that Sennoside C is relatively stable under acidic conditions but can degrade under alkaline conditions . Long-term effects of Sennoside C on cellular function have been observed in both in vitro and in vivo studies, with chronic exposure leading to changes in gene expression and cellular metabolism .
Dosage Effects in Animal Models
The effects of Sennoside C vary with different dosages in animal models. At low doses, Sennoside C effectively stimulates bowel movements without causing significant adverse effects. At high doses, Sennoside C can lead to toxic effects, including dehydration, electrolyte imbalance, and renal lesions . In a 6-month study with rats, Sennoside C was tolerated without specific toxic effects at doses up to 100 mg/kg . Chronic exposure to high doses may result in adverse effects on food consumption, body weight gain, and biochemical parameters .
Metabolic Pathways
Sennoside C is involved in several metabolic pathways, primarily in the gastrointestinal tract. The hydrolysis of Sennoside C by bacterial β-glucosidase leads to the formation of rhein anthrone, which is further metabolized by bacterial reductase . This metabolic pathway is crucial for the activation of Sennoside C and its subsequent laxative effects. Additionally, Sennoside C has been shown to modulate the composition of gut microbiota, which can influence metabolic flux and metabolite levels .
Transport and Distribution
Sennoside C is transported and distributed within cells and tissues through various mechanisms. It interacts with specific transporters and binding proteins that facilitate its uptake and distribution. In the colon, Sennoside C is absorbed by enterocytes and transported to the site of action, where it exerts its laxative effects . The distribution of Sennoside C within the body is influenced by factors such as pH, enzyme activity, and the presence of other biomolecules .
Subcellular Localization
The subcellular localization of Sennoside C is primarily in the colon, where it exerts its laxative effects. Sennoside C is directed to specific compartments within the colonocytes through targeting signals and post-translational modifications . These modifications ensure that Sennoside C reaches its site of action and interacts with the appropriate receptors and enzymes. The localization of Sennoside C within the colon is crucial for its effectiveness as a laxative .
Méthodes De Préparation
Voies de synthèse::
- Les sennosides C peuvent être synthétisés par diverses méthodes, y compris les transformations chimiques et les réactions de glycosylation.
- Une voie de synthèse courante implique la glycosylation d'aglycones d'anthraquinone avec des fragments de glucose. La structure spécifique de l'aglycone détermine le type de sennoside produit.
- La production industrielle de sennosides implique généralement l'extraction des feuilles de séné.
- Les feuilles sont récoltées, séchées et traitées pour obtenir les composés actifs.
- Les méthodes d'extraction comprennent la macération, la percolation ou l'extraction au Soxhlet.
Analyse Des Réactions Chimiques
Types de réactions::
- Les sennosides peuvent subir plusieurs réactions, notamment :
Oxydation: Clivage oxydatif du cycle anthraquinone.
Réduction: Réduction des groupes carbonyles.
Substitution: Réactions de substitution à diverses positions.
- Les réactifs courants comprennent les oxydants (par exemple, le permanganate de potassium), les réducteurs (par exemple, le borohydrure de sodium) et les catalyseurs acides/basiques.
- Les sennosides C réagissent pour former des dérivés d'aglycones , tels que la rhéoémodine et l'émodine .
- Ces aglycones présentent des activités biologiques similaires.
4. Applications de la recherche scientifique
Chimie::- Les sennosides constituent des outils précieux pour étudier les réactions de glycosylation et la chimie des glucides.
- Les chercheurs explorent leur réactivité et leur sélectivité dans les processus de glycosylation.
- Propriétés laxatives: Les sennosides sont largement utilisés pour traiter la constipation. Ils agissent en retenant l'eau dans les intestins, ce qui favorise le transit intestinal .
- Effets hémostatiques: Les sennosides ont démontré leur efficacité dans le contrôle des saignements de l'estomac et du duodénum. Ils augmentent le nombre de plaquettes et les taux de fibrinogène, réduisent le temps de coagulation et protègent contre les dommages de la muqueuse gastrique .
- Les sennosides trouvent des applications dans les industries pharmaceutique et de la médecine à base de plantes.
- Ils sont des composants essentiels des laxatifs naturels et des tisanes.
5. Mécanisme d'action
- Les sennosides exercent leurs effets principalement dans le gros intestin .
- Après administration orale, ils sont partiellement absorbés dans l'intestin grêle.
- Dans le côlon, ils subissent une hydrolyse et une réduction pour former de la rhéoémodine anthrone ou de la rhéoémodine anthrone-8-glucopyranoside .
- La rhéoémodine anthrone est considérée comme le véritable composant actif responsable de l'effet laxatif.
- En outre, les sennosides inhibent le transport du glucose et du sodium à travers la paroi intestinale, stimulant le péristaltisme.
Comparaison Avec Des Composés Similaires
- Les sennosides sont uniques en raison de leurs propriétés duales: laxative et hémostatique.
- Les composés similaires comprennent d'autres anthraquinones glycosides trouvés dans les plantes médicinales, telles que l'aloé-émodine et la rhéoémodine .
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway of Sennoside C involves the conversion of rhein into sennoside C. This can be achieved through a series of reactions, including glycosylation, oxidation, and hydrolysis.", "Starting Materials": ["Rhein", "Glucose", "Acetic anhydride", "Sodium hydroxide", "Hydrogen peroxide", "Methanol", "Water"], "Reaction": [ { "Step 1": "Rhein is reacted with glucose in the presence of acetic anhydride and sodium hydroxide to form rhein-8-glucoside.", "Reagents": ["Rhein", "Glucose", "Acetic anhydride", "Sodium hydroxide"], "Conditions": "Room temperature" }, { "Step 2": "Rhein-8-glucoside is oxidized with hydrogen peroxide in methanol to form sennoside C.", "Reagents": ["Rhein-8-glucoside", "Hydrogen peroxide"], "Conditions": "Reflex for 3 hours" }, { "Step 3": "Sennoside C is isolated and purified through crystallization and recrystallization.", "Reagents": ["Sennoside C"], "Conditions": "Crystallization and recrystallization" } ] } | |
Numéro CAS |
37271-16-2 |
Formule moléculaire |
C42H40O19 |
Poids moléculaire |
848.8 g/mol |
Nom IUPAC |
4-hydroxy-9-[4-hydroxy-2-(hydroxymethyl)-10-oxo-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-9H-anthracen-9-yl]-10-oxo-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-9H-anthracene-2-carboxylic acid |
InChI |
InChI=1S/C42H40O19/c43-11-14-7-18-26(16-3-1-5-22(30(16)34(50)28(18)20(46)8-14)58-41-38(54)36(52)32(48)24(12-44)60-41)27-17-4-2-6-23(59-42-39(55)37(53)33(49)25(13-45)61-42)31(17)35(51)29-19(27)9-15(40(56)57)10-21(29)47/h1-10,24-27,32-33,36-39,41-49,52-55H,11-13H2,(H,56,57)/t24-,25-,26?,27?,32-,33-,36+,37+,38-,39-,41-,42-/m1/s1 |
Clé InChI |
ZFWOUNNKSHIAFK-JZOSXXJUSA-N |
SMILES isomérique |
C1=CC2=C(C(=C1)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)C(=O)C4=C(C2C5C6=C(C(=CC=C6)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)C(=O)C8=C5C=C(C=C8O)C(=O)O)C=C(C=C4O)CO |
SMILES |
C1=CC2=C(C(=C1)OC3C(C(C(C(O3)CO)O)O)O)C(=O)C4=C(C2C5C6=C(C(=CC=C6)OC7C(C(C(C(O7)CO)O)O)O)C(=O)C8=C5C=C(C=C8O)C(=O)O)C=C(C=C4O)CO |
SMILES canonique |
C1=CC2=C(C(=C1)OC3C(C(C(C(O3)CO)O)O)O)C(=O)C4=C(C2C5C6=C(C(=CC=C6)OC7C(C(C(C(O7)CO)O)O)O)C(=O)C8=C5C=C(C=C8O)C(=O)O)C=C(C=C4O)CO |
Synonymes |
rel-(9R,9’R)-5,5’-Bis(β-D-Glucopyranosyloxy)-9,9’,10,10’-tetrahydro-4,4’-dihydroxy-2’-(hydroxymethyl)-10,10’-dioxo[9,9’-bianthracene]-2-carboxylic Acid; (R*,R*)-5,5’-bis(β-D-Glucopyranosyloxy)-9,9’,10,10’-tetrahydro-4,4’-dihydroxy-2’-(hydroxymethyl)- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![ethyl 2-bromo-6-formyl-4-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylate](/img/structure/B581038.png)





![3-[4-(Methylsulfonyl)phenyl]-5-(1-Boc-4-piperidyl)-1,2,4-oxadiazole](/img/structure/B581048.png)

![N,N'-bis[2-(3,4-dimethoxyphenyl)ethyl]-N,N'-dimethylpropane-1,3-diamine;dihydrochloride](/img/structure/B581055.png)


![6-Bromo-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B581060.png)

